molecular formula C14H15ClN2O2 B1520877 2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid CAS No. 1152551-69-3

2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid

Cat. No. B1520877
M. Wt: 278.73 g/mol
InChI Key: JJVOPJNIGSYPNV-UHFFFAOYSA-N
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Description

“2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 2138521-08-9 . It has a molecular weight of 278.74 . This compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,2S)-2-(5-chloro-1H-benzo[d]imidazol-2-yl)cyclohexane-1-carboxylic acid . The InChI code for this compound is 1S/C14H15ClN2O2/c15-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)14(18)19/h5-7,9-10H,1-4H2,(H,16,17)(H,18,19)/t9-,10+/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits potential as an antimicrobial agent. Derivatives of 1,3-diazole, which is structurally similar to the benzodiazole moiety in the compound, have shown significant antibacterial and antimycobacterial activities. This suggests that our compound could be synthesized into derivatives that target specific microbial pathways, offering a new avenue for treating resistant strains of bacteria .

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli. The benzodiazole core is known to possess anti-inflammatory properties, which could be harnessed in the development of new anti-inflammatory drugs. By modifying the cyclohexane-1-carboxylic acid group, it may enhance the compound’s ability to inhibit key enzymes in the inflammatory pathway .

Antitumor Potential

Compounds with a benzodiazole structure have been evaluated for their antitumor potential against various cell lines. The presence of the 5-chloro-1H-1,3-benzodiazol-2-yl group could be pivotal in disrupting cancer cell proliferation. Research could focus on synthesizing analogs to determine the most effective structure-activity relationship for cancer therapy .

Antidiabetic Activity

The management of diabetes involves regulating blood sugar levels. Benzodiazole derivatives have shown promise as antidiabetic agents, indicating that our compound could be a starting point for the development of new medications that modulate insulin release or glucose metabolism .

Antihistaminic Effects

Histamine plays a significant role in allergic reactions. Clemizole, a known antihistaminic agent, contains an imidazole ring similar to the benzodiazole ring in our compound. This suggests potential applications in treating allergies by blocking histamine receptors or inhibiting histamine release .

Antiviral Applications

The ongoing search for antiviral drugs could benefit from the exploration of benzodiazole derivatives. The structural features of our compound may interfere with viral replication processes, offering a pathway to novel antiviral therapies .

Antioxidant Properties

Oxidative stress contributes to various diseases, including neurodegenerative disorders. The benzodiazole core has demonstrated antioxidant activities, which could be exploited in the development of neuroprotective drugs or in managing conditions caused by oxidative damage .

Antihelmintic and Antifungal Activities

Lastly, the compound could be investigated for its potential to treat parasitic worm (helminth) and fungal infections. The benzodiazole moiety has been associated with both antihelmintic and antifungal properties, which could lead to new treatments for these types of infections .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)14(18)19/h5-7,9-10H,1-4H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVOPJNIGSYPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=NC3=C(N2)C=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid
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2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid
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2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid
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2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid
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2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid
Reactant of Route 6
2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid

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